molecular formula C5H12Cl2N4 B13609670 methyl[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]aminedihydrochloride

methyl[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]aminedihydrochloride

Cat. No.: B13609670
M. Wt: 199.08 g/mol
InChI Key: PXKJJAMJGYPGJO-UHFFFAOYSA-N
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Description

Methyl[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]amine dihydrochloride (hereafter referred to as Compound A) is a dihydrochloride salt of a triazole-containing secondary amine. Its structure comprises a 1,2,3-triazole ring substituted with a methyl group at the 1-position and a methylamine moiety at the 5-position. The dihydrochloride form enhances solubility and stability, making it suitable for pharmaceutical and chemical research applications.

Properties

Molecular Formula

C5H12Cl2N4

Molecular Weight

199.08 g/mol

IUPAC Name

N-methyl-1-(3-methyltriazol-4-yl)methanamine;dihydrochloride

InChI

InChI=1S/C5H10N4.2ClH/c1-6-3-5-4-7-8-9(5)2;;/h4,6H,3H2,1-2H3;2*1H

InChI Key

PXKJJAMJGYPGJO-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CN=NN1C.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]aminedihydrochloride typically involves the reaction of 1-methyl-1H-1,2,3-triazole with formaldehyde and methylamine under acidic conditions to form the desired product. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]aminedihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced triazole derivatives.

Scientific Research Applications

Methyl[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]aminedihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]aminedihydrochloride involves its interaction with specific molecular targets. The triazole ring can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo nucleophilic substitution reactions allows it to modify biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Isomers

The following compounds are structurally related to Compound A and serve as key comparators:

Compound Name Triazole Type Substituents Molecular Formula Molar Mass (g/mol) Key Features
Methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine dihydrochloride 1,2,4-triazole 3-methyl triazole + methylamine C₅H₁₂Cl₂N₄ 199.08 Positional isomer of Compound A
[(3-Bromothiophen-2-yl)methyl][(1-ethyl-1H-1,2,3-triazol-5-yl)methyl]amine dihydrochloride 1,2,3-triazole Bromothiophene + ethyl triazole C₁₀H₁₄BrCl₂N₄S 394.13 Bulky substituents alter solubility
1-Methyl-3-phenyl-1H-1,2,4-triazol-5-amine hydrochloride hydrate 1,2,4-triazole Phenyl substituent + methylamine C₉H₁₂ClN₅O 241.68 Increased hydrophobicity
Key Structural Differences:
  • Triazole Regioisomerism: Compound A (1,2,3-triazole) vs.
  • Substituent Effects : Bromothiophene () and phenyl groups () introduce steric bulk and alter lipophilicity compared to methyl substituents in Compound A.
  • Salt Forms: Dihydrochloride salts (Compound A, ) enhance aqueous solubility compared to monohydrochloride or hydrate forms (e.g., ).

Physicochemical Properties

Solubility and Stability:
  • Compound A : Predicted high aqueous solubility due to dihydrochloride salt form and polar triazole core.
  • Bromothiophene Analog () : Reduced solubility in polar solvents due to bromine and thiophene substituents.
  • 1,2,4-Triazole Isomer () : Similar solubility to Compound A but distinct crystallinity patterns due to triazole ring orientation.
Thermal and Crystallographic Behavior:
  • Compounds with bulkier substituents (e.g., ) exhibit lower melting points and complex crystal packing, as inferred from SHELX-refined structures ().
  • Triazole regioisomerism influences hydrogen-bonding networks, impacting stability and formulation suitability .

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